3-chloro-4-cyano-N-cyclopropyl-N-ethylbenzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-chloro-4-cyano-N-cyclopropyl-N-ethylbenzenesulfonamide is a chemical compound with the molecular formula C12H13ClN2O2S and a molecular weight of 284.76 g/mol . This compound is characterized by the presence of a chloro group, a cyano group, a cyclopropyl group, and an ethyl group attached to a benzenesulfonamide core. It is used in various scientific research applications due to its unique chemical properties.
Vorbereitungsmethoden
The synthesis of 3-chloro-4-cyano-N-cyclopropyl-N-ethylbenzenesulfonamide typically involves multiple steps, including the introduction of the chloro and cyano groups, as well as the cyclopropyl and ethyl groups. The specific synthetic routes and reaction conditions can vary, but they generally involve the use of reagents such as chlorinating agents, cyanating agents, and cyclopropylating agents. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Analyse Chemischer Reaktionen
3-chloro-4-cyano-N-cyclopropyl-N-ethylbenzenesulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, leading to the formation of different products.
Cyclization Reactions: The presence of the cyclopropyl group allows for potential cyclization reactions under specific conditions.
Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
3-chloro-4-cyano-N-cyclopropyl-N-ethylbenzenesulfonamide is used in various scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biological targets.
Medicine: Research is conducted to explore its potential therapeutic applications and pharmacological properties.
Industry: The compound is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 3-chloro-4-cyano-N-cyclopropyl-N-ethylbenzenesulfonamide involves its interaction with specific molecular targets and pathways. The presence of the chloro and cyano groups, as well as the cyclopropyl and ethyl groups, contributes to its unique chemical properties and reactivity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
3-chloro-4-cyano-N-cyclopropyl-N-ethylbenzenesulfonamide can be compared with other similar compounds, such as:
3-chloro-4-cyano-N-cyclopropyl-N-methylbenzenesulfonamide: Similar structure but with a methyl group instead of an ethyl group.
3-chloro-4-cyano-N-cyclopropyl-N-propylbenzenesulfonamide: Similar structure but with a propyl group instead of an ethyl group.
3-chloro-4-cyano-N-cyclopropyl-N-isopropylbenzenesulfonamide: Similar structure but with an isopropyl group instead of an ethyl group.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties .
Eigenschaften
Molekularformel |
C12H13ClN2O2S |
---|---|
Molekulargewicht |
284.76 g/mol |
IUPAC-Name |
3-chloro-4-cyano-N-cyclopropyl-N-ethylbenzenesulfonamide |
InChI |
InChI=1S/C12H13ClN2O2S/c1-2-15(10-4-5-10)18(16,17)11-6-3-9(8-14)12(13)7-11/h3,6-7,10H,2,4-5H2,1H3 |
InChI-Schlüssel |
UPJQPNWKUZQGID-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(C1CC1)S(=O)(=O)C2=CC(=C(C=C2)C#N)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.